1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]but-2-yn-1-one
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Overview
Description
1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]but-2-yn-1-one is a complex organic compound that features a pyrrolidine ring, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]but-2-yn-1-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: This step often involves the use of oxidizing agents to introduce the hydroxy group at the desired position.
Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Final Assembly: The final step involves coupling the pyrrolidine derivative with a but-2-yn-1-one moiety under suitable conditions, such as using a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]but-2-yn-1-one can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as reducing the alkyne to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst, or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]but-2-yn-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]but-2-yn-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as those involved in neurotransmission or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]ethanone
- 1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]prop-2-en-1-one
Uniqueness
1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]but-2-yn-1-one is unique due to the presence of the but-2-yn-1-one moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]but-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-4-6-16(19)18-12-5-7-15(18)17(2,20)13-8-10-14(21-3)11-9-13/h8-11,15,20H,5,7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHXVQNYYKZMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC1C(C)(C2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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